Cas no 33405-80-0 (4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-)
33405-80-0 structure
Product Name:4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-
Numero CAS:33405-80-0
MF:C9H13N5O3
MW:239.231220960617
CID:306101
PubChem ID:135398702
Update Time:2025-04-19
4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 6-Lactoyl tetrahydropterin
- Lactoyl-PH4
- 2-amino-6-(2-hydroxypropanoyl)-3,4,5,6,7,8-hexahydropteridin-4-one
- ZINC00901992
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydropteridin-4(3H)-one
- CHEBI:17248
- Dihydrobiopterin (H2B)
- 6-1'-Oxo-2'-hydroxypropyl tetrahydropterin
- NS00120778
- C04244
- 2-amino-6-lactoyl-5,6,7,8-tetrahydropteridin-4(3H)-one
- 2-Hydroxy-1-(4-hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propan-1-one
- Lactoyl-H4-pterin
- 6-Lactoyl-5,6,7,8-tetrahydropterin
- 33405-80-0
- 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-, (S)-
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one
- Q27102282
- BDBM31792
- 6-Lactoyltetrahydropterin
- SCHEMBL1858785
- DTXSID10955032
-
- Inchi: 1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,12,15H,2H2,1H3,(H4,10,11,13,14,17)
- Chiave InChI: HKCYZTKHPLJZDR-UHFFFAOYSA-N
- Sorrisi: O=C(C(C)O)C1CNC2=C(C(NC(N)=N2)=O)N1
Proprietà calcolate
- Massa esatta: 239.10199
- Massa monoisotopica: 239.101839
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 442
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 129
- XLogP3: -1.6
Proprietà sperimentali
- Densità: 1.88
- Punto di ebollizione: 478.3°Cat760mmHg
- Punto di infiammabilità: 243.1°C
- Indice di rifrazione: 1.821
- PSA: 128.84
4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)- Letteratura correlata
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
33405-80-0 (4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti